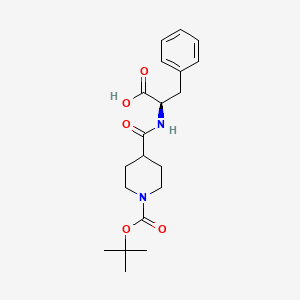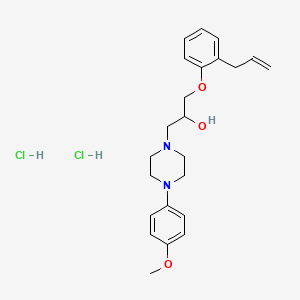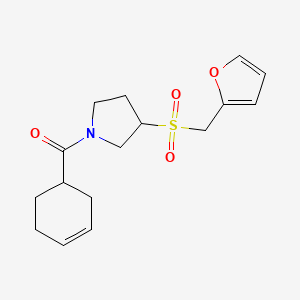![molecular formula C14H13FN2OS B2498468 1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920411-01-4](/img/structure/B2498468.png)
1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of similar pyrimidine derivatives typically involves cyclocondensation reactions. For instance, Mohammad Ullah et al. (2011) described the synthesis of related compounds using barbituric acid or thiobarbituric acid with arylideneacetophenones in glacial acetic acid in the presence of phosphorous pentoxide (Ullah et al., 2011).
Molecular Structure Analysis
- The molecular structure of pyrimidine derivatives is characterized by spectroscopic methods such as UV, IR, NMR, and mass spectrometry. For example, Kökbudak et al. (2020) used 1H NMR, 13C NMR, and FT-IR spectroscopies to characterize the structure of newly synthesized pyrimidine derivatives (Kökbudak et al., 2020).
Chemical Reactions and Properties
- Pyrimidine derivatives, including those similar to the target compound, are known for their reactivity in various chemical reactions. As demonstrated by Ivashchenko et al. (2019), these compounds can be involved in crystallization processes and show interesting reactivity patterns in molecular docking studies (Ivashchenko et al., 2019).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points, solubility, and crystal structures, can be determined using techniques like X-ray crystallography. For instance, Hong Chen and Mingguo Liu (2019) undertook crystal structure determination to understand the influence of structural modifications on the overall molecular geometry and conformation of pyrimidine derivatives (Chen & Liu, 2019).
Chemical Properties Analysis
- The chemical properties of pyrimidine derivatives, such as reactivity, stability, and chemical interactions, can be explored through various analytical methods. Taoda Shi et al. (2018) reported a green approach to synthesize these compounds, highlighting their chemical properties and synthesis efficiency (Shi et al., 2018).
Applications De Recherche Scientifique
Anticancer Potential
Compounds related to 1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one have been synthesized and studied for their anticancer properties. For instance, derivatives synthesized under microwave irradiation exhibited significant cytotoxicity against human cancer cell lines such as lung carcinoma (A-549) and adenocarcinoma mammary gland (MDA-MB-231), showing potential as potent anticancer agents. Some compounds demonstrated potent activity comparable or even superior to standard drugs like Cisplatin. The ability of these compounds to cleave DNA, as shown in DNA cleavage studies, suggests a mechanism by which they inhibit the growth of cancerous cells (Hosamani, Reddy, & Devarajegowda, 2015).
Antitubercular Activity
Similarly structured compounds have also been investigated for their antitubercular activity. A study involving benzocoumarin-pyrimidine hybrids revealed potent antitubercular properties with minimal cytotoxicity, making them promising leads in the search for new antitubercular agents. The ability of these compounds to completely cleave DNA highlights their potential mechanism of action against the tuberculosis bacterium (Reddy, Hosamani, & Devarajegowda, 2015).
Antibacterial and Antifungal Effects
Research on new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, related in structure, demonstrated promising antibacterial and antifungal activities, especially against Candida fungus species, surpassing the effectiveness of fluconazole. This suggests the potential of these compounds in treating infections caused by resistant strains of bacteria and fungi (Kahveci et al., 2020).
Antiviral Properties
Thio analogues of dihydroalkoxybenzyloxopyrimidines, which share structural similarities, have shown selective inhibition of HIV-1 multiplication in vitro. This indicates their potential as non-nucleoside reverse transcriptase inhibitors, providing a new avenue for HIV-1 treatment strategies (Mai et al., 1995).
Mécanisme D'action
Pyrimidines
are a class of organic compounds that play a crucial role in the synthesis of DNA, RNA, and protein in cells . They are involved in numerous biochemical pathways, including the synthesis of nucleotides, nucleosides, and nucleic acids . Pyrimidines often target enzymes involved in these pathways, inhibiting or enhancing their activity to influence cellular processes .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-10-6-4-9(5-7-10)8-17-12-3-1-2-11(12)13(19)16-14(17)18/h4-7H,1-3,8H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZTULGKVOHSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)
![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)
![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)




![tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate](/img/structure/B2498406.png)
![(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2498407.png)
